6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile
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Overview
Description
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is a derivative of pyridine, a six-membered nitrogen-containing heterocycle, and features a chloro substituent at the 6-position, a cyclopropyl group at the 4-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropyl group may also contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
4-Chloropyridine-2-carbonitrile: An isomer with the chloro group at the 4-position.
2-Chloropyridine-4-carbonitrile: Another isomer with different substitution patterns.
Uniqueness
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Biological Activity
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features. This compound contains a pyridine ring with a chlorine substituent at the 6-position, a cyclopropyl group at the 4-position, and a carbonitrile group at the 2-position. These characteristics contribute to its potential biological activity, particularly in pharmacological applications.
The chemical reactivity of this compound is influenced by its functional groups. Various synthetic routes have been developed for its preparation, yielding good results. The compound's structure allows for interactions with biological targets, making it a candidate for further exploration in drug development.
The biological activity of this compound is primarily attributed to its binding affinity towards specific enzymes and receptors. Preliminary studies suggest that modifications to the cyclopropyl or carbonitrile groups can significantly enhance these interactions, potentially leading to improved therapeutic profiles.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives can inhibit the growth of harmful bacteria and fungi. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups like chlorine enhance antibacterial efficacy.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-2-cyanopyridine | Chlorine at position 5; cyanide group at position 2 | Antimicrobial properties |
4-Cyclopropylpyridine | Cyclopropyl at position 4; lacks carbonitrile | Potential neuroprotective effects |
6-Fluoro-4-cyclopropylpyridine | Fluorine instead of chlorine; similar cyclopropyl | Anticancer activity |
3-Cyclopropylpyridine | Cyclopropyl at position 3; different substitution | Antiviral properties |
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro assessments demonstrated that derivatives of pyridine compounds, including those with similar structures to this compound, exhibited significant antimicrobial activity against various strains of bacteria and fungi. For example, MIC values were reported as low as 0.0048mg mL against E. coli and Bacillus mycoides .
- SAR Studies : A detailed SAR study indicated that the presence of halogen substituents on the pyridine ring significantly enhances the antibacterial activity of these compounds. The order of activity among various derivatives was established based on their structural modifications .
- Potential Applications : The unique structure of this compound suggests potential applications in treating infections caused by resistant bacterial strains and possibly in cancer therapy due to its structural resemblance to known anticancer agents .
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-chloro-4-cyclopropylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7(6-1-2-6)3-8(5-11)12-9/h3-4,6H,1-2H2 |
InChI Key |
CYBPQWYISZNOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)C#N |
Origin of Product |
United States |
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